ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived heterocyclic compound characterized by a fused benzothiazole core substituted with an acetamido group at position 6, a 2-nitrobenzoyl imino moiety at position 2, and an ethyl acetate side chain at position 2. This structure combines electron-withdrawing (nitro, acetamido) and electron-donating (ethyl ester) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-3-30-18(26)11-23-16-9-8-13(21-12(2)25)10-17(16)31-20(23)22-19(27)14-6-4-5-7-15(14)24(28)29/h4-10H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPWQUBGVWRKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The starting materials include 6-acetamido-1,3-benzothiazole and 2-nitrobenzoyl chloride. The reaction proceeds through the formation of an intermediate imine, followed by esterification with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Synthesis of Ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The following methods have been documented:
Methodology:
- Initial Reaction : The reaction of 2-amino thiophenol with ethyl chloroacetate in the presence of a base to form the corresponding benzothiazole derivative.
- Acetamido Formation : Subsequent acylation using acetic anhydride to introduce the acetamido group.
- Nitrobenzoyl Imino Formation : Introduction of the nitrobenzoyl moiety through condensation reactions.
Biological Activities
This compound exhibits various biological activities that make it a candidate for pharmaceutical development.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds possess antimicrobial properties. Ethyl 2-benzothiazolyl acetate has shown effectiveness against bacteria and fungi in vitro .
Anticancer Properties
The compound has been studied for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis .
Enzyme Inhibition
Additionally, this compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways, including those involved in cancer and inflammation .
Material Science Applications
This compound can also be utilized in material sciences:
Polymer Chemistry
Incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Such modifications are beneficial in developing high-performance materials for industrial applications.
Dyes and Pigments
Due to its chromophoric properties, this compound can serve as a precursor for synthesizing dyes used in textiles and coatings.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitrobenzoyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural and Functional Group Analysis
The table below compares key structural features, synthesis routes, and properties of ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate with related compounds:
Hydrogen Bonding and Crystal Packing
- The ethyl ester may limit crystallinity compared to adamantyl or sulfamoyl groups.
- Compound I : Forms H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, stabilized by adamantyl’s rigidity .
- Triethoxybenzoyl Analog : Sulfamoyl and triethoxy groups likely enhance H-bonding and π-stacking, improving thermal stability .
Biological Activity
Ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of benzothiazole derivatives with acetamido and nitrobenzoyl groups, often facilitated by various reagents under controlled conditions.
General Synthesis Pathway:
- Starting Materials : 2-Aminobenzothiazole, acetic anhydride, and nitrobenzoyl chloride.
- Reaction Conditions : The reaction is usually conducted in an organic solvent at elevated temperatures.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds derived from benzothiazoles exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-[(2Z)-6-acetamido...] | S. aureus | 32 µg/mL |
| Ethyl 2-[(2Z)-6-acetamido...] | E. coli | 16 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were reported at approximately 5 µM and 8 µM, respectively .
Case Studies
- Study on Antimicrobial Efficacy : A research article published in Advances in Basic and Applied Sciences documented the synthesis and antimicrobial testing of several benzothiazole derivatives, including ethyl 2-[(2Z)-6-acetamido...]. The study concluded that the presence of both acetamido and nitro groups significantly enhances antimicrobial activity .
- Anticancer Activity Assessment : Another study focused on the anticancer effects of benzothiazole derivatives revealed that ethyl 2-[(2Z)-6-acetamido...] exhibited dose-dependent cytotoxicity in HCT116 cells. Flow cytometry analysis indicated an increase in apoptosis markers upon treatment with the compound .
Q & A
Basic Questions
Q. What are the key synthetic pathways for preparing ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?
- The synthesis involves multi-step reactions:
Benzothiazole Core Formation : Condensation of 6-acetamido-2-aminobenzothiazole with 2-nitrobenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to form the imino linkage .
Acetate Esterification : Reaction of the intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) at reflux temperatures .
- Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms the Z-configuration of the imino group (δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups) and ester functionality (δ 4.1–4.3 ppm for CH₂ of ethyl acetate) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
- Solubility Profiling : Use HPLC to assess solubility in DMSO/PBS mixtures (critical for in vitro assays) .
Advanced Research Questions
Q. How can regioselectivity challenges during benzothiazole functionalization be addressed?
- Directing Groups : The acetamido group at position 6 directs electrophilic substitution to position 2 via steric and electronic effects .
- Metal Catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) can selectively modify the benzothiazole ring without disrupting the Z-imino bond .
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for nitrobenzoyl group reactivity) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization :
| Variable | Impact | Mitigation |
|---|---|---|
| Cell Line Variability | IC₅₀ discrepancies | Use ≥3 cell lines with standardized protocols . |
| Solvent Effects | Altered solubility/activity | Pre-test DMSO tolerance (e.g., ≤0.1% v/v) . |
- Metabolite Analysis : LC-MS identifies degradation products (e.g., ester hydrolysis in PBS) that may confound results .
Q. How can molecular docking elucidate its mechanism of action?
- Target Selection : Prioritize enzymes with nitro/benzothiazole-binding pockets (e.g., tyrosine kinases, bacterial dihydrofolate reductase) .
- Docking Workflow :
Prepare ligand (optimize geometry at B3LYP/6-31G* level).
Grid-based docking (AutoDock Vina) with flexible side chains.
Validate poses via MD simulations (e.g., 100 ns trajectories in GROMACS) .
- Key Interactions : Hydrogen bonding between the nitro group and catalytic residues (e.g., Asp86 in E. coli DHFR) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- QSAR Models :
- Descriptors: LogP, polar surface area, H-bond donors/acceptors.
- Activity cliffs identified via Random Forest regression (R² >0.7) .
- Pharmacophore Mapping : Highlight nitrobenzoyl and benzothiazole moieties as essential for antimicrobial activity .
Methodological Notes
- Stereochemical Purity : Monitor Z/E isomerization via HPLC (C18 column, acetonitrile/water gradient) during synthesis .
- Stability Testing : Store the compound at –20°C in amber vials to prevent nitro group photoreduction .
- Data Reproducibility : Report reaction yields, spectral data, and assay conditions in line with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
